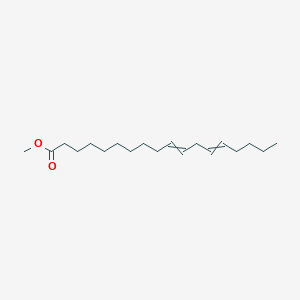
10,13-Octadecadienoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,13-Octadecadienoic acid methyl ester is a compound characterized by its chemical formula C19H34O2 and molecular weight of 294.47 g/mol . It is a type of unsaturated fatty acid methyl ester, typically appearing as a colorless liquid with a distinct odor at room temperature . This compound is notable for its two double bonds located at the 10th and 13th carbon positions in the carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10,13-Octadecadienoic acid methyl ester is generally synthesized through the esterification of octadecadienoic acid with methanol . This reaction is typically catalyzed by an acid such as sulfuric acid or a base like sodium methoxide .
Industrial Production Methods: On an industrial scale, the production of this compound involves the transesterification of vegetable oils or animal fats containing octadecadienoic acid . This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 10,13-Octadecadienoic acid methyl ester undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride under anhydrous conditions.
Substitution: Halogens, nucleophiles under various temperature and solvent conditions.
Major Products Formed:
Oxidation: Formation of epoxides, diols, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
10,13-Octadecadienoic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mechanism of Action
The mechanism of action of 10,13-Octadecadienoic acid methyl ester involves its interaction with cellular membranes and enzymes . It can modulate membrane fluidity and permeability, affecting various cellular processes . Additionally, it may inhibit or activate specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
9,12-Octadecadienoic acid methyl ester (Linoleic acid methyl ester): Similar in structure but with double bonds at the 9th and 12th positions.
10,12-Octadecadienoic acid methyl ester: Similar but with double bonds at the 10th and 12th positions.
Uniqueness: 10,13-Octadecadienoic acid methyl ester is unique due to its specific double bond positions, which confer distinct chemical and biological properties . This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C19H34O2 |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-10,13-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7,9-10H,3-5,8,11-18H2,1-2H3 |
InChI Key |
TYEPJNKESLRTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















